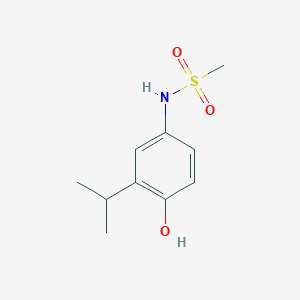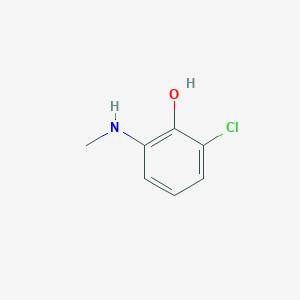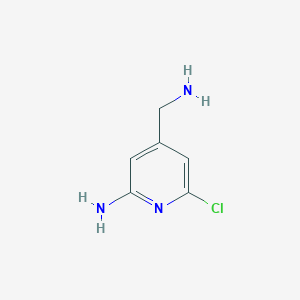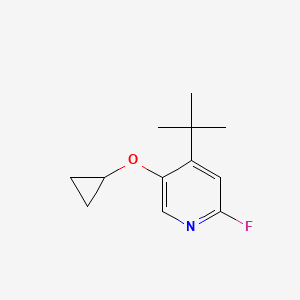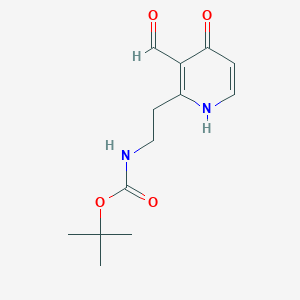
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate typically involves the following steps:
Formylation of Pyridine: The starting material, 2-hydroxypyridine, undergoes formylation to introduce the formyl group at the 3-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Protection of Hydroxyl Group: The hydroxyl group at the 4-position is protected using tert-butyl dimethylsilyl chloride (TBSCl) in the presence of imidazole to form the TBS-protected intermediate.
Carbamate Formation: The protected intermediate is then reacted with tert-butyl chloroformate (Boc2O) to introduce the tert-butyl carbamate group.
Deprotection: Finally, the TBS protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: 2-(3-carboxy-4-hydroxypyridin-2-YL)ethylcarbamate.
Reduction: 2-(3-hydroxymethyl-4-hydroxypyridin-2-YL)ethylcarbamate.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups on the pyridine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The carbamate moiety may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- Tert-butyl 2-(3-formyl-2-hydroxypyridin-4-YL)ethylcarbamate
- Tert-butyl 2-hydroxy-2-(4-pyridinyl)ethylcarbamate
Comparison:
- Structural Differences: The position of the formyl and hydroxyl groups on the pyridine ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Unique Properties: Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate’s specific arrangement of functional groups provides unique opportunities for chemical modifications and applications in various fields .
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-formyl-4-oxo-1H-pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-6-4-10-9(8-16)11(17)5-7-14-10/h5,7-8H,4,6H2,1-3H3,(H,14,17)(H,15,18) |
InChI Key |
MJKPUVVJSCKXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C(=O)C=CN1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


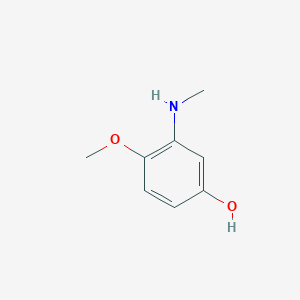
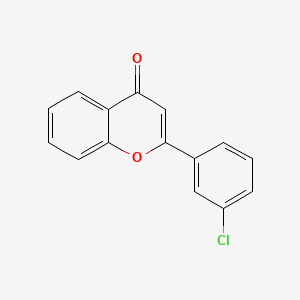
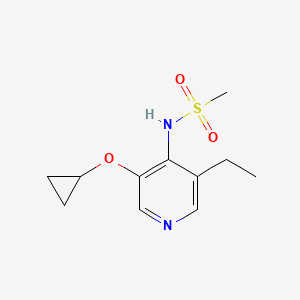
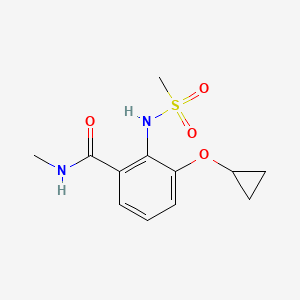
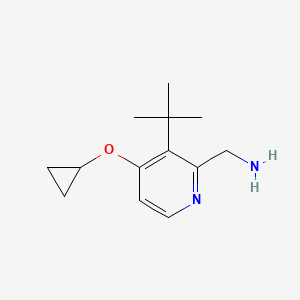
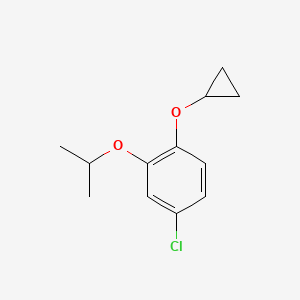
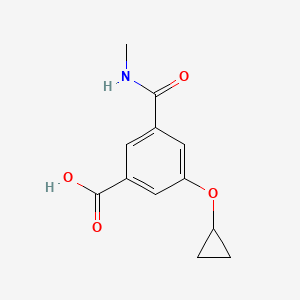
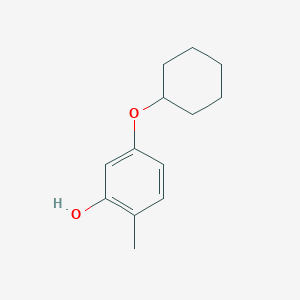
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)

